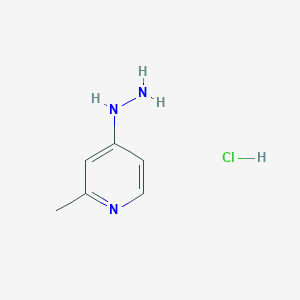![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" is a synthetic organic compound. Given its complex structure, it falls into the class of benzimidazole derivatives. These compounds often play significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" typically involves multi-step organic reactions.
Formation of the Benzimidazole Core: : Start with the condensation of 2-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the benzimidazole ring.
Pyrrolidin-2-one Integration: : Subsequent reactions introduce the pyrrolidin-2-one moiety through nucleophilic substitution or acylation.
Final Coupling: : The final step involves coupling with 3-(methylthio)phenyl derivatives under controlled conditions, usually involving catalysts and specific solvents.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors for improved efficiency and yield. The process involves:
Optimized Reaction Conditions: : High-pressure reactors for better control over reaction kinetics.
Catalytic Systems: : Use of metal catalysts to enhance reaction rates.
Purification Processes: : Advanced purification techniques like chromatography or crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur-containing methylthio group.
Reduction: : Reduction reactions may occur at the benzimidazole ring or pyrrolidin-2-one moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Reagents like halogens, alkylating agents, or organometallic compounds.
Major Products
The primary products of these reactions often retain the core structure of the compound, with modifications occurring at the substituent sites (e.g., oxidation of the methylthio group to sulfone).
Applications De Recherche Scientifique
Chemistry
Catalysts: : Due to its complex structure, it can act as a ligand in catalytic reactions.
Materials Science: : Used in developing new materials with unique properties.
Biology
Pharmacology: : Potential therapeutic applications due to its interaction with biological targets.
Biochemical Probes: : Employed in the study of enzyme mechanisms and cellular processes.
Medicine
Drug Development: : Investigated for potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, modifying their function. For example, it might bind to enzyme active sites, inhibiting their catalytic activity or altering cellular signaling pathways. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Unique Features
Functional Groups: : The presence of 2-fluorobenzyl and 3-(methylthio)phenyl groups sets it apart.
Structural Complexity: : The combination of benzimidazole and pyrrolidin-2-one in one molecule is rare.
Similar Compounds
Benzimidazole Derivatives: : Other benzimidazole-based compounds used in medicine.
Fluorobenzyl Compounds: : Similar structures with fluorobenzyl groups, but lacking the pyrrolidin-2-one moiety.
Pyrrolidin-2-one Derivatives: : Compounds with the pyrrolidin-2-one structure but different aromatic substitutions.
Each of these comparisons highlights the distinct chemical and biological properties that make "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" a unique and valuable compound in scientific research.
Propriétés
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)

![4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2495229.png)


